molecular formula C6H6BrNZn B14897205 2-Methyl-3-pyridylZinc bromide

2-Methyl-3-pyridylZinc bromide

Cat. No.: B14897205
M. Wt: 237.4 g/mol
InChI Key: SARUXDKPKZOJQS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-3-pyridylZinc bromide is an organozinc compound with the molecular formula C6H6BrNZn. It is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its stability and reactivity, making it a useful tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-3-pyridylZinc bromide can be synthesized through the direct insertion of active zinc into 2-bromopyridine. This process involves the use of highly active zinc, often referred to as Rieke zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction typically takes place under mild conditions and results in the formation of the desired organozinc compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the reactive nature of the compound and ensure the safety and efficiency of the production process. The use of Rieke zinc is common in industrial production due to its high reactivity and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-pyridylZinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions involving this compound typically require the presence of a catalyst, such as palladium, and are carried out under mild conditions. Solvents like tetrahydrofuran (THF) are often used to dissolve the reactants and facilitate the reaction .

Major Products Formed

The major products formed from reactions involving this compound include various substituted pyridines and biaryl compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

2-Methyl-3-pyridylZinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-pyridylZinc bromide involves its ability to act as a nucleophile in chemical reactions. The zinc atom in the compound coordinates with the bromine atom, making the pyridyl group more nucleophilic and reactive towards electrophiles. This reactivity allows it to participate in various substitution and coupling reactions, forming new carbon-carbon bonds and complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-PyridylZinc bromide
  • 3-PyridylZinc bromide
  • 2-Methyl-2-pyridylZinc bromide

Uniqueness

2-Methyl-3-pyridylZinc bromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other similar compounds, it offers unique advantages in terms of stability and reactivity, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C6H6BrNZn

Molecular Weight

237.4 g/mol

IUPAC Name

bromozinc(1+);2-methyl-3H-pyridin-3-ide

InChI

InChI=1S/C6H6N.BrH.Zn/c1-6-4-2-3-5-7-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1

InChI Key

SARUXDKPKZOJQS-UHFFFAOYSA-M

Canonical SMILES

CC1=[C-]C=CC=N1.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.